2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

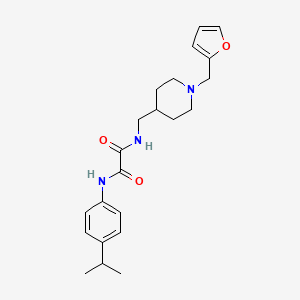

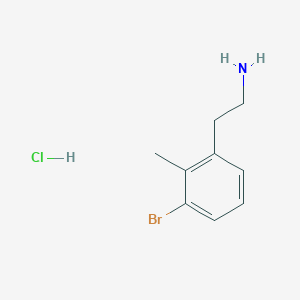

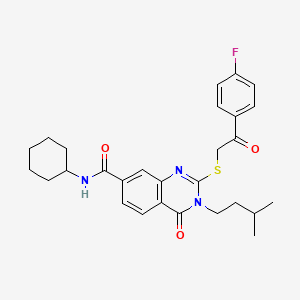

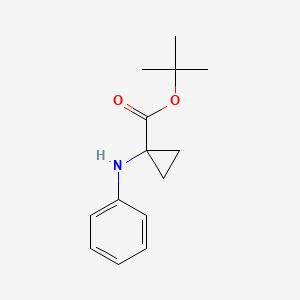

“2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride” is a chemical compound with the CAS number 1388074-41-6 . It has a molecular formula of C9H12BrN and a molecular weight of 214.1 .

Molecular Structure Analysis

The molecular structure of “2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride” consists of a benzene ring substituted with a bromine atom and a methyl group at the 3rd and 2nd positions respectively. Attached to the benzene ring is an ethanamine group .Physical And Chemical Properties Analysis

The compound has a predicted boiling point of 284.0±25.0 °C and a predicted density of 1.351±0.06 g/cm3 . The acidity coefficient (pKa) is predicted to be 9.84±0.10 .Scientific Research Applications

Metabolism Studies

- Kanamori et al. (2002) studied the in vivo metabolism of a related compound, 4-bromo-2,5-dimethoxyphenethylamine (2C-B), in rats. They identified various metabolites, suggesting multiple metabolic pathways. This research is relevant for understanding the metabolism of structurally similar compounds like 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Kanamori et al., 2002).

Synthesis and Characterization

- Bach and Bridges (1982) focused on the synthesis of 2-bromo-[1-14C]ethanamine hydrobromide, a compound related to the one . Their method achieved high purity and yield, which could be relevant for synthesizing and studying 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Bach & Bridges, 1982).

Ligand Synthesis and Complex Formation

- Canary et al. (1998) explored the synthesis of ligands structurally similar to 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride, leading to the formation of chiral complexes with metals. This research highlights potential applications in creating complexes for various scientific purposes (Canary et al., 1998).

Biocidal Applications

- Walter and Cooke (1997) discussed the use of 2-(Decylthio)ethanamine hydrochloride as a multifunctional biocide. Although the compound is different, the research provides insights into the potential use of similar compounds, like 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride, in biocidal applications (Walter & Cooke, 1997).

Applications in Catalysis

- Bhattacharjee et al. (2017) explored the catalytic activity of copper(II) complexes with different Schiff-base ligands, including structures related to 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride. This research suggests potential catalytic applications for the compound (Bhattacharjee et al., 2017).

Chemical Synthesis Routes

- Dean, Varma, and Varma (1982) described the use of ethanamines in the synthesis of chromanones, which may provide insights into the synthetic applications of 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride (Dean, Varma, & Varma, 1982).

Palladium Chemistry

- Markies et al. (1994) investigated the selectivity in reductive elimination from palladium(IV) complexes, which can be insightful for understanding reactions involving 2-(3-Bromo-2-methylphenyl)ethanamine hydrochloride in the context of palladium chemistry (Markies et al., 1994).

properties

IUPAC Name |

2-(3-bromo-2-methylphenyl)ethanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrN.ClH/c1-7-8(5-6-11)3-2-4-9(7)10;/h2-4H,5-6,11H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKMKIOWEWYERQM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Br)CCN.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.56 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Bromo-2-methylphenyl)ethanamine;hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl (3aS,6aR)-3a-fluoro-1,2,3,4,5,6-hexahydrocyclopenta[c]pyrrole-6a-carboxylate;hydrochloride](/img/structure/B2744948.png)

![5-(4-Methoxyphenyl)-6-sulfanylidene-1,2-dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2744954.png)

![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide](/img/structure/B2744959.png)

![2-{3-methyl-1H-pyrazolo[3,4-b]pyridin-1-yl}acetic acid hydrochloride](/img/structure/B2744967.png)

![(Z)-5-((2-((2-hydroxyethyl)amino)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-3-((tetrahydrofuran-2-yl)methyl)-2-thioxothiazolidin-4-one](/img/structure/B2744968.png)